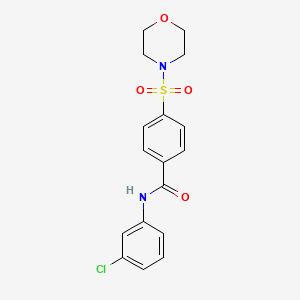

N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

While the specific compound N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide is not directly mentioned in the provided papers, we can infer from the related compounds that it likely possesses a benzamide core with a sulfonyl group and a morpholine ring, as well as a chlorinated phenyl group. These structural motifs are common in medicinal chemistry due to their potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with chlorinated benzaldehydes or benzamides as starting materials. For example, the synthesis of a polyheterocyclic compound described in paper involves a microwave-assisted one-pot process combining 4-chlorobenzaldehyde with other reactants to yield the final product. Similarly, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide in paper starts with a chlorinated isocyanato compound and involves condensation with a morpholine-substituted indazole. These methods suggest that a similar approach could be used for synthesizing this compound, likely involving a chlorinated starting material and a morpholine-containing reactant.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as NMR, FT-IR, and HRMS, as seen in paper . These techniques provide detailed information about the molecular framework and substitution patterns. For this compound, similar analytical methods would be employed to confirm the structure, including the positions of the chloro and sulfonyl groups as well as the morpholine ring.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzene ring and the amide functionality. The papers provided do not detail specific reactions for this compound, but they do describe the reactivity of similar compounds. For instance, the synthesis of pyrazole derivatives in paper involves reactions such as acylation and cyclization. These reactions are indicative of the types of chemical transformations that benzamide derivatives can undergo, which could be relevant for the functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are typically characterized by their melting points, solubility, and stability. The pharmacological screening mentioned in paper suggests that these compounds can exhibit good anti-inflammatory activities and low toxicity. Although the specific properties of this compound are not provided, it can be hypothesized that it would share similar properties with the compounds studied in the papers, including potential biological activity.

科学的研究の応用

Synthesis and Structural Characterization

Compounds with morpholine components, such as N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide, are often synthesized for their unique chemical properties and potential biological activities. For instance, the synthesis and spectroscopic characterization of complexes involving morpholine showcases the structural versatility and potential for developing materials with specific chemical properties (Amirnasr et al., 2001). These processes highlight the compound's relevance in creating novel materials with potential applications in catalysis, materials science, and medicinal chemistry.

Biological and Pharmacological Activities

Several studies have demonstrated the biological activities of compounds containing morpholine and chlorophenyl groups. For example, the synthesis and evaluation of biological activities of certain morpholine derivatives indicate their potential in antimicrobial and antitubercular activities (Mamatha S.V et al., 2019). These findings underscore the compound's significance in pharmaceutical research, especially in the development of new therapeutic agents against infectious diseases.

Chemical Properties and Interactions

The chemical properties and interactions of morpholine derivatives, including those similar to this compound, are subjects of interest for their potential applications in developing sensors and imaging agents. A study on a lysosome-targetable fluorescent probe for imaging trivalent cations in living cells using a morpholine-type naphthalimide chemsensor demonstrates the utility of such compounds in biochemical and medical research (Ye et al., 2019). This highlights the relevance of this compound in the development of diagnostic tools and therapeutic applications.

特性

IUPAC Name |

N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c18-14-2-1-3-15(12-14)19-17(21)13-4-6-16(7-5-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZHYDLEIGALBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate](/img/structure/B2546066.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2546069.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate](/img/structure/B2546076.png)

![4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2546079.png)

![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)

![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)

![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2546088.png)

![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2546089.png)